molecular formula C6H3BrCl2O B181490 4-Bromo-2,3-Dichlorophenol CAS No. 1940-44-9

4-Bromo-2,3-Dichlorophenol

Cat. No. B181490
CAS RN: 1940-44-9
M. Wt: 241.89 g/mol
InChI Key: UQNKSTVBQXFSDQ-UHFFFAOYSA-N
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Description

4-Bromo-2,3-Dichlorophenol is an organic compound with the molecular formula C6H3BrCl2O . It has a molecular weight of 241.9 and is typically found in a solid state .


Molecular Structure Analysis

The molecule contains a total of 13 bonds, including 10 non-Hydrogen bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

  • Dehalogenation and Detoxification : 4-Bromo-2,3-Dichlorophenol, along with similar compounds like 2,4-dichlorophenol, are subjects of research in dehalogenation and detoxification processes. Studies have investigated the use of enzymes such as laccase for the chlorine removal and subsequent detoxification of these compounds. The transformation and toxicity alterations of these compounds after dechlorination have been examined through methods like Fourier-transform infrared spectroscopy (FTIR) and Microtox tests (Benli et al., 2011).

  • Halogenated Phenols and Peroxidases : Studies have explored the interaction of halogenated phenols, including this compound, with enzymes like Horseradish peroxidase (HRP). This research is significant for understanding the bioremediation potential of these enzymes in treating pollutants generated by various industrial sectors (Bretz et al., 2020).

  • Photoreaction Mechanisms : The photoreaction mechanisms of halogenated phenols, including compounds similar to this compound, have been studied using low-temperature matrix-isolation infrared spectroscopy and density-functional-theory calculation. These studies help in understanding the chemical changes that these compounds undergo upon exposure to light (Akai et al., 2002).

  • Catalytic Beads for Wastewater Treatment : Research on the use of immobilized horseradish peroxidase for removing compounds like 2,4-dichlorophenol from wastewater has been conducted. This approach is crucial for addressing the pollution caused by toxic compounds in industrial wastewater (Wang et al., 2015).

  • Chemical Synthesis and Analysis : Studies have also focused on the regio- and chemoselective bromination of compounds related to this compound, which is vital for the synthesis of bromo-substituted organic compounds. Such research contributes to the field of organic synthesis and the preparation of useful substances (Shirinian et al., 2012).

  • Electrochemical Sensors : There has been research on developing sensitive and low toxicity electrochemical sensors for compounds like 2,4-dichlorophenol. Such sensors are based on nanocomposites and are used for environmental monitoring (Yu et al., 2016).

Safety and Hazards

This compound is considered hazardous. It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

Mechanism of Action

Target of Action

This compound belongs to the class of bromophenols, which are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring

Mode of Action

Bromophenols, in general, are produced by electrophilic halogenation of phenol with bromine . They may interact with their targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects, leading to changes in the targets’ function.

Result of Action

Safety data indicates that it may be harmful if swallowed, cause skin irritation, and be toxic to aquatic life . These effects suggest that the compound may interact with biological systems at the molecular and cellular levels, leading to potential toxic effects.

Action Environment

The action, efficacy, and stability of 4-Bromo-2,3-Dichlorophenol can be influenced by various environmental factors . These may include temperature, pH, presence of other chemicals, and biological factors such as the presence of specific enzymes or transport proteins.

properties

IUPAC Name

4-bromo-2,3-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNKSTVBQXFSDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90487260
Record name 4-Bromo-2,3-Dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90487260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1940-44-9
Record name 4-Bromo-2,3-Dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90487260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 250 mL round bottom flask 10 g of 2,3-dichlorophenol was dissolved in a solvent mixture of glacial acetic acid (16 mL) and chloroform (4 mL) and cooled to 10° C. To this was added bromine (3.45 mL) in 15 mL of glacial acetic acid dropwise while maintaining the temperature. The reaction was vigorously stirred while adding bromine and continued stirring vigorously 0.5 h after addition was finished. At this time reaction mixture was poured into a flask containing 60 mL of water and 30 mL of dichloromethane. Organic layer was separated and aqueous layer was extracted with dichloromethane (3×50 mL). The organic layers were combined and washed with Sat. sodium bicarbonate (3×100 mL) and brine (100 mL) and dried over sodium sulfate. The crude product (9.65 g) was carried in to the next step without any purification. 1H-NMR (400 MHz, CDCl3) δ: 7.47 and 6.89 (ABq, 2H), 5.69 (brs, 1H).
Quantity
3.45 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
16 mL
Type
solvent
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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